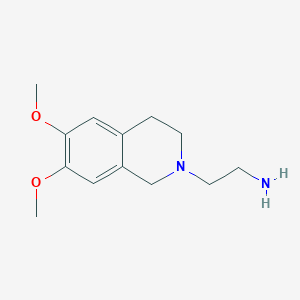
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Descripción general
Descripción
The compound “2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” is a derivative of 6,7-Dimethoxy-3,4-dihydroisoquinoline . Its IUPAC name is sulfuric acid compound with 6,7-dimethoxy-3,4-dihydro-2 (1H)-isoquinolinecarboximidamide (1:1) .
Synthesis Analysis
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives has been studied extensively. A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2- (3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H19N3O6S . The InChI code for this compound is 1S/C12H17N3O2.H2O4S/c1-16-10-5-8-3-4-15 (12 (13)14)7-9 (8)6-11 (10)17-2;1-5 (2,3)4/h5-6H,3-4,7H2,1-2H3, (H3,13,14); (H2,1,2,3,4) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 333.37 . It has a melting point of 261-262 .Aplicaciones Científicas De Investigación
Molecular Structure and Tautomeric Forms
- The molecular structure of related compounds has been analyzed, revealing that substituents at the 6 and 7 positions cause changes in molecular conformation and electron density distribution. This suggests potential applications in studying molecular behavior and interactions (Davydov et al., 1995).
Synthesis and Rearrangement in Organic Chemistry
- Research has focused on the synthesis of stable azomethine ylides through the rearrangement of 1,3-dipolar cycloadducts, indicating its importance in organic synthesis and potential pharmaceutical applications (Coşkun & Tuncman, 2006).
Reaction with Acyl Iso(thio)cyanates and Primary Amines
- Studies have shown that the compound reacts readily with acyl iso(thio)cyanates and primary amines, leading to the formation of various fused molecular structures. This reaction is significant for developing new chemical entities (Afon’kin et al., 2011).
Heterocyclization Reactions
- Research on heterocyclization reactions has been conducted, demonstrating its utility in creating complex molecular structures, which are of interest in medicinal chemistry and drug design (Osyanin et al., 2011).
Potential in Cancer Research
- Studies involving coupling with diazotized anilines and treatment with α-bromoketones have led to compounds showing cytotoxicity against various cancer cell lines, indicating its potential use in cancer research and therapy (Saleh et al., 2020).
Synthesis and Oxidation in Chemical Research
- The synthesis and oxidation processes of related compounds have been optimized, showcasing its relevance in chemical research for producing specific molecular entities (Ali et al., 2020).
PET Imaging in Neurology
- Carbon-11 labeled derivatives have been synthesized as potential positron emission tomography (PET) imaging agents for glioma tumors, indicating its application in neurological research and diagnostics (Wang et al., 2007).
Hemostatic Properties
- Research has shown that synthesized amides of the compound influence blood coagulation, demonstrating hemostatic properties. This indicates its potential use in medical applications related to blood coagulation (Limanskii et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-10-3-5-15(6-4-14)9-11(10)8-13(12)17-2/h7-8H,3-6,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFATFFJLNTYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


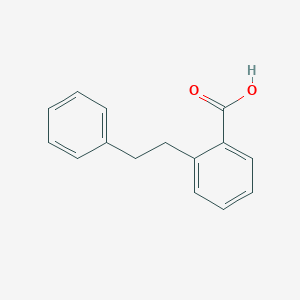
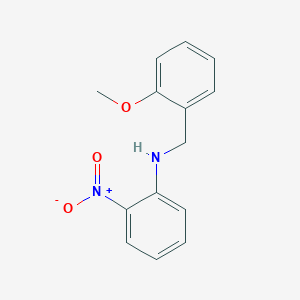
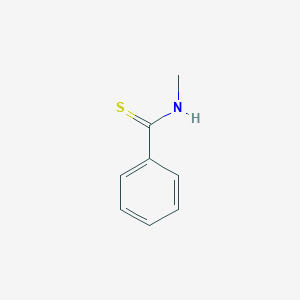


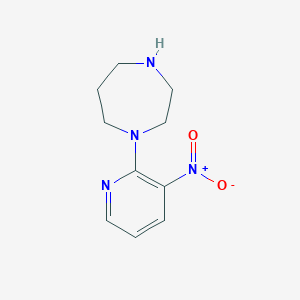
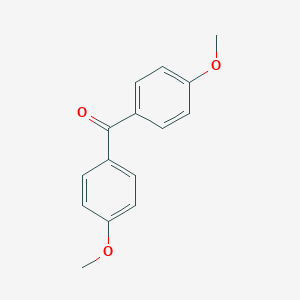
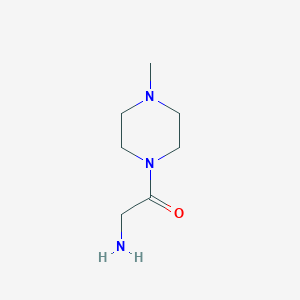

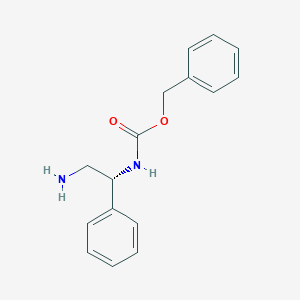
![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)
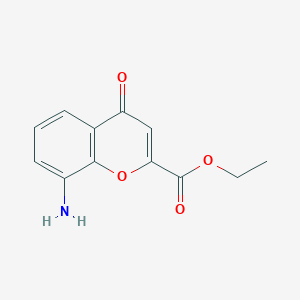
![1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI)](/img/structure/B177203.png)

